Cas no 2172629-93-3 (5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid)

5-(But-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a butenylthioether substituent. This compound is of interest in synthetic organic chemistry due to its bifunctional structure, combining a reactive furan ring with a thioether linkage, which may serve as a versatile intermediate in heterocyclic synthesis. The presence of the carboxylic acid group enhances its utility in further derivatization, such as amidation or esterification. The butenyl side chain offers potential for additional functionalization via olefin chemistry. Its structural features make it a candidate for applications in pharmaceutical or agrochemical research, where furan derivatives are often employed as building blocks.
5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid structure
2172629-93-3 structure
Product Name:5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid
CAS No:2172629-93-3
MF:C10H12O3S
MW:212.265481948853
CID:5825516
PubChem ID:165520487
Update Time:2025-10-19

5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid
    • EN300-1277556
    • 2172629-93-3
    • 5-[(but-2-en-1-ylsulfanyl)methyl]furan-2-carboxylic acid
    • Inchi: 1S/C10H12O3S/c1-2-3-6-14-7-8-4-5-9(13-8)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)/b3-2+
    • InChI Key: LMTPOQWFGBDRDC-NSCUHMNNSA-N
    • SMILES: S(C/C=C/C)CC1=CC=C(C(=O)O)O1

Computed Properties

  • Exact Mass: 212.05071541g/mol
  • Monoisotopic Mass: 212.05071541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 75.7Ų

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5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid Related Literature

Additional information on 5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid

Introduction to 5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid (CAS No. 2172629-93-3)

5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid, identified by the CAS number 2172629-93-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and structural versatility. The presence of both a butenylsulfanyl group and a carboxylic acid moiety in its molecular structure imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of more complex molecules.

The structural framework of 5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid consists of a furan ring substituted at the 2-position with a carboxylic acid group, while the 5-position is linked to a butenylsulfanyl moiety. This configuration allows for multiple synthetic pathways, enabling its incorporation into various pharmacophores. The compound’s ability to participate in nucleophilic addition reactions, as well as its potential for further functionalization, makes it particularly interesting for medicinal chemists exploring novel therapeutic agents.

In recent years, there has been growing interest in furan derivatives due to their role as key scaffolds in drug discovery. The butenylsulfanyl group, in particular, has been investigated for its ability to modulate enzyme activity and interact with biological targets. For instance, studies have shown that sulfanyl-containing compounds can exhibit inhibitory effects on certain enzymes by occupying specific binding pockets. This has led to the exploration of 5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid as a potential lead compound for developing inhibitors targeting inflammatory pathways.

One of the most compelling aspects of this compound is its utility in constructing heterocyclic systems, which are prevalent in many bioactive molecules. The furan ring itself is a privileged scaffold in medicinal chemistry, often found in natural products and synthetic drugs alike. By incorporating the butenylsulfanyl group, researchers can enhance the compound’s solubility and metabolic stability, factors that are critical for drug development. Additionally, the carboxylic acid functionality provides a handle for further derivatization, allowing chemists to tailor the molecule’s properties to specific biological needs.

Recent advancements in computational chemistry have also highlighted the potential of 5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid as a building block for virtual screening campaigns. Molecular docking studies have demonstrated its binding affinity to various protein targets, including those implicated in metabolic disorders and neurological diseases. These findings align with broader trends in drug discovery, where computational methods are increasingly employed to accelerate the identification of promising candidates.

The synthesis of 5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid presents an intriguing challenge due to the need for precise functional group manipulation. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent methodologies have focused on more streamlined approaches, leveraging catalytic systems that facilitate selective transformations. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the furan core efficiently.

From a biological perspective, the potential applications of 5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid are vast. Preclinical studies have suggested that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties, making them candidates for treating conditions such as arthritis and oxidative stress-related diseases. Furthermore, its structural motif is reminiscent of known bioactive agents, suggesting that it could serve as a scaffold for generating novel therapeutics with improved efficacy and reduced side effects.

The role of furan derivatives in addressing global health challenges cannot be overstated. As drug resistance becomes an increasingly pressing issue, there is a continuous need for innovative molecular architectures. The unique combination of functional groups in 5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid positions it as a versatile tool for medicinal chemists striving to develop next-generation pharmaceuticals. Its potential to contribute to therapeutic innovation underscores why it remains a subject of intense research interest.

In conclusion,5-(but-2-en-1-ylsulfanyl)methylfuran-2-carboxylic acid (CAS No. 2172629-93-3) represents a significant advancement in synthetic organic chemistry and drug discovery. Its structural features offer numerous opportunities for further exploration, both experimentally and computationally. As research continues to uncover new applications for this compound,it is likely to play an important role in shaping future therapeutic strategies across various disease areas.

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